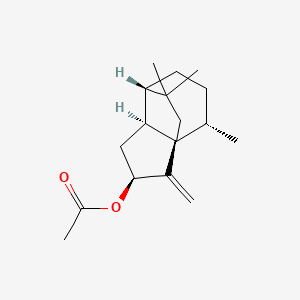

Suberosenol A acetate

Description

Overview of Sesquiterpene Natural Products

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, resulting in a molecular formula of C15H24. wikipedia.org Through biochemical modifications such as oxidation or rearrangement, the related sesquiterpenoids are produced. wikipedia.org These compounds are secondary metabolites found in a wide range of organisms, including plants, fungi, and marine invertebrates. wikipedia.orgresearchgate.net Their structural diversity is immense, encompassing acyclic, monocyclic, and polycyclic frameworks. wikipedia.org This structural complexity gives rise to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. researchgate.net

Classification of Suberosenol A Acetate (B1210297) within Quadrane Sesquiterpenes

Suberosenol A acetate belongs to a specific subgroup of sesquiterpenes known as quadranes. researchgate.netsci-hub.se The quadrane skeleton is characterized by a distinctive tricyclic system, featuring a cyclopentane (B165970) fused with a bicyclo[3.2.1]octane moiety. researchgate.net The first compound identified with this framework was (-)-quadrone, isolated from the mold Aspergillus terreus in 1978. researchgate.net Quadrane sesquiterpenes have since been isolated from both terrestrial fungi and marine organisms, particularly soft corals. researchgate.net Other examples of quadrane sesquiterpenes discovered in soft corals include (-)-suberosanone, (-)-suberosenol A, and (+)-suberosenone. researchgate.net

Significance of Marine Natural Products in Drug Discovery Research

The marine environment is a rich and largely untapped source of novel bioactive compounds. frontiersin.orgtandfonline.com Marine organisms, living in diverse and competitive ecosystems, produce a remarkable variety of chemical structures, many of which have no terrestrial counterpart. frontiersin.org These marine natural products (MNPs) have demonstrated significant potential in drug discovery, with several MNP-derived drugs already in clinical use for treating cancer, chronic pain, and viral infections. nih.govmdpi.com

The chemical diversity of MNPs makes them ideal candidates for drug discovery programs. frontiersin.org To date, a significant number of MNPs have been identified, with a large portion exhibiting cytotoxic and anticancer properties. frontiersin.org The continuous exploration of marine biodiversity, coupled with advancements in sampling and analytical techniques, promises the discovery of many more novel compounds with therapeutic potential. tandfonline.comnih.gov

Detailed Research Findings

This compound, along with its related compounds, has been the subject of chemical and biological investigations.

Five new suberosane sesquiterpenes, namely suberosenol A, suberosenol B, suberosanone, this compound, and suberosenol B acetate, were isolated from the gorgonian Isis hippuris. researchgate.net The structures of these metabolites were determined using spectroscopic and chemical methods. researchgate.net Notably, suberosenol A, suberosanone, and this compound were found to exhibit potent cytotoxicity against P-388, A549, and HT-29 cancer cell lines. researchgate.netnih.gov

Furthermore, the absolute configurations of several cytotoxic quadrane natural products, including this compound, have been determined using advanced computational and spectroscopic techniques. nih.gov Time-dependent density functional theory (TDDFT) calculations of specific rotations were used to assign the absolute configurations of quadrone (B1207567), suberosenone (B1249575), suberosanone, and this compound. nih.gov These studies are crucial for understanding the structure-activity relationships of these potent molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H26O2 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

[(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.01,5]undecanyl] acetate |

InChI |

InChI=1S/C17H26O2/c1-10-6-7-13-14-8-15(19-12(3)18)11(2)17(10,14)9-16(13,4)5/h10,13-15H,2,6-9H2,1,3-5H3/t10-,13-,14-,15-,17+/m0/s1 |

InChI Key |

UZRAQUNNGNYEHD-JZFARQHMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)[C@H](C3)OC(=O)C |

Canonical SMILES |

CC1CCC2C3C1(CC2(C)C)C(=C)C(C3)OC(=O)C |

Synonyms |

suberosenol A acetate |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Suberosenol a Acetate

Discovery and Original Isolation Sources

The discovery of Suberosenol A acetate (B1210297) is rooted in the exploration of natural products chemistry, a field dedicated to identifying novel compounds from living organisms. Researchers have successfully isolated this sesquiterpene derivative from both a marine invertebrate and a soil-dwelling fungus, highlighting its distribution across different biological domains.

Isolation from Marine Organisms (e.g., Gorgonian Isis hippuris)

Suberosenol A acetate was identified as one of five new suberosane sesquiterpenes isolated from the gorgonian species Isis hippuris. In a study published in 2000, researchers collected specimens of Isis hippuris off the coast of Taiwan. The collected organisms were minced and extracted with a mixture of dichloromethane (B109758) and methanol. This initial extract was then subjected to a series of separation techniques to isolate its chemical constituents. The purification process yielded this compound, along with other related compounds, allowing for its structural elucidation through spectroscopic methods. This discovery underscored the rich chemical diversity present in marine gorgonians.

Isolation from Fungal Sources (e.g., Aspergillus terreus)

While the gorgonian Isis hippuris stands as a well-documented source of this compound, the fungus Aspergillus terreus is also cited as a producer of this compound. Aspergillus terreus is a fungus commonly found in soil and is known for its ability to synthesize a wide array of secondary metabolites. The closely related and structurally similar compound, quadrone (B1207567), was first isolated from this fungus. Although referenced as a source, detailed primary literature outlining the specific isolation of this compound from Aspergillus terreus is not as readily available as that for its marine counterpart. The general methodology for isolating terpenoids from Aspergillus terreus typically involves culturing the fungus on a suitable medium, followed by solvent extraction of the mycelium and/or the culture broth.

Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from crude natural extracts rely heavily on various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the purification of individual molecules.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of this compound. In the isolation from Isis hippuris, normal-phase HPLC was employed in the final purification steps. This technique utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. By using a solvent system such as a mixture of n-hexane and ethyl acetate, researchers were able to achieve high-resolution separation of the suberosane sesquiterpenes, yielding pure this compound. The use of a UV detector allows for the monitoring of the separation process, as compounds absorb light at specific wavelengths.

Column Chromatography and Other Separation Methods

Column chromatography is a fundamental technique used in the initial stages of purification. After the initial solvent extraction of the gorgonian Isis hippuris, the resulting crude extract was subjected to silica gel column chromatography. This method involves packing a glass column with silica gel and passing a series of solvents (eluents) of increasing polarity through it. The compounds in the extract travel down the column at different rates depending on their affinity for the silica gel and the solvent, leading to their separation into different fractions.

Biosynthetic Pathways of Suberosenol a Acetate

Precursor Identification and Enzymatic Transformations

The journey from simple metabolic building blocks to the complex structure of suberosenol A acetate (B1210297) begins with a universal precursor and is orchestrated by specific enzymes.

Farnesyl Diphosphate (B83284) as a Universal Precursor

The biosynthesis of all sesquiterpenes, including suberosenol A acetate, originates from farnesyl diphosphate (FPP). nih.govresearchgate.netwikipedia.org FPP is a 15-carbon isoprenoid compound assembled from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves products of the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways. mdpi.comresearchgate.net FPP serves as the linear and acyclic starting point for the vast diversity of sesquiterpenoid structures found in nature. wikipedia.orgmdpi.com The conversion of FPP is the committed step in the biosynthesis of this class of compounds. mdpi.com

Role of Terpene Cyclases in Scaffold Formation

The crucial step in the formation of the characteristic quadrane skeleton is catalyzed by a class of enzymes known as terpene cyclases (TCs), also referred to as terpene synthases. nih.govnih.gov These enzymes are responsible for the cyclization of the linear FPP into the complex polycyclic architecture of the quadrane core. nih.govnih.govnih.gov Specifically, a β-terrecyclene synthase has been identified as the key enzyme that constructs the quadrane backbone. nih.govdntb.gov.ua This enzyme facilitates a cascade of reactions, initiating the transformation of FPP into the foundational tricyclic structure of the quadrane family. nih.govnih.gov

Proposed Biosynthetic Mechanisms for Quadrane Skeleton Formation

The formation of the quadrane skeleton from the linear FPP precursor involves a complex series of intramolecular cyclizations and rearrangements. These transformations are driven by the generation and subsequent quenching of highly reactive carbocation intermediates.

Carbocation Rearrangement Cascades

The biosynthesis of the quadrane scaffold is a classic example of a carbocation-driven cyclization cascade. nih.govnih.govresearchgate.net The process is initiated by the ionization of FPP, leading to the formation of a farnesyl cation. This cation then undergoes a series of intramolecular attacks, hydride shifts, and alkyl shifts, leading to the stepwise construction of the intricate tricyclic ring system. nih.govnih.gov The precise control exerted by the terpene cyclase active site is critical in guiding these rearrangements to yield the specific quadrane structure from a multitude of possible outcomes. researchgate.netrsc.org

Mechanistic Hypotheses (e.g., Hirota's Route, Coates' Route)

Two primary mechanistic pathways have been proposed to explain the formation of the quadrane skeleton: Hirota's route and Coates' route. nih.govresearchgate.net

Hirota's Route: This proposed mechanism involves a head-to-tail cyclization of FPP to form a monocyclic humulyl cation. nih.gov This is then proposed to undergo further rearrangements to form the tricyclic quadrane structure. nih.gov However, computational studies have suggested that some steps in Hirota's route may be energetically unfavorable. nih.gov

Coates' Route: An alternative and more widely accepted mechanism is Coates' route. nih.govresearchgate.net This pathway also begins with the formation of the humulyl cation but proceeds through a different series of intermediates. researchgate.net Evidence from mutagenesis and isotopically sensitive branching studies of a β-terrecyclene synthase supports the operation of Coates' route in the formation of the quadrane scaffold. nih.govdntb.gov.ua This route involves the conversion of the humulyl cation to a caryophyllenyl cation, which then undergoes further rearrangement to form the tricyclic quadrane skeleton. researchgate.net

Isotopic Labeling Studies in Biosynthetic Elucidation

Isotopic labeling has been an indispensable tool in unraveling the complex biosynthetic pathway of quadrane sesquiterpenoids. nih.govresearchgate.net By feeding organisms with precursors labeled with stable isotopes such as 13C or deuterium (B1214612) (2H), researchers can trace the metabolic fate of these atoms as they are incorporated into the final natural product.

Early studies using isotopically labeled acetate and mevalonate confirmed that quadrane compounds are indeed sesquiterpenes derived from multiple rearrangement reactions. nih.govresearchgate.net More recent and sophisticated isotopic labeling experiments, often coupled with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the specific bond formations and rearrangements that occur during the cyclization cascade. nih.govresearchgate.net For example, isotopically sensitive branching studies have been instrumental in providing evidence for the mechanism catalyzed by β-terrecyclene synthase, helping to distinguish between proposed biosynthetic routes like Hirota's and Coates'. nih.govnih.govrsc.org These studies continue to be crucial for validating proposed mechanisms and understanding the intricate enzymatic control over these complex chemical transformations. nih.govchemrxiv.org

Comparative Biosynthesis with Related Quadrane Sesquiterpenes

The biosynthesis of all sesquiterpenes, including the quadrane family, begins with the universal C15 precursor, farnesyl pyrophosphate (FPP). nih.gov The formation of the characteristic quadrane scaffold from this linear precursor is a complex process involving a cascade of cyclization and carbocation rearrangement reactions. researchgate.net

Recent studies, particularly on fungal quadrane biosynthesis, have shed light on this intricate mechanism. nih.govrsc.org It has been demonstrated that a novel sesquiterpene synthase, β-terrecyclene synthase, catalyzes the conversion of FPP into β-terrecyclene, a key intermediate possessing the complete tricyclic quadrane skeleton. nih.govnih.gov This enzymatic transformation is thought to proceed via what is known as Coates' route, a hypothesized sequence of carbocation rearrangements. nih.govresearchgate.net

Following the formation of the core β-terrecyclene structure, a series of modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and acetyltransferases, generates the vast diversity of quadrane natural products observed in nature. nih.govnih.govbeilstein-journals.org These enzymes are responsible for the various oxidation and acylation patterns that distinguish different members of the family.

A key point of comparison is the origin of these compounds. While many well-characterized quadranes like terrecyclic acid and quadrone (B1207567) are isolated from terrestrial fungi such as Aspergillus terreus, this compound and its close relatives are found in marine soft corals. nih.govresearchgate.net This distinction is crucial, as the different enzymatic machinery in these organisms leads to structurally distinct final products, even if they share a common biosynthetic origin for their core structure.

For instance, the biosynthesis of terrecyclic acid in Aspergillus terreus involves the β-terrecyclene synthase and subsequent oxidative tailoring enzymes to create its highly oxygenated structure. nih.gov In contrast, for this compound, found in soft corals, it is hypothesized that after the formation of a suberosenol precursor via a similar conserved pathway, a specific acetyltransferase enzyme is responsible for the final acetylation step, attaching the acetate group to yield the final molecule. nih.gov

Table 1: Representative Quadrane Sesquiterpenes and Their Origins

| Compound Name | Source Organism | Class |

|---|---|---|

| This compound | Soft Coral (Subergorgia suberosa) | Marine |

| Suberosenol A | Soft Coral (Isis hippuris) | Marine |

| Suberosanone | Soft Coral (Subergorgia suberosa) | Marine |

| Suberosenone (B1249575) | Soft Coral (Subergorgia suberosa) | Marine |

| Quadrone | Fungus (Aspergillus terreus) | Fungal |

| Terrecyclic Acid | Fungus (Aspergillus terreus) | Fungal |

| Terrecyclol | Fungus | Fungal |

| Isoquadrone | Fungus | Fungal |

The table above illustrates the diversity within the quadrane family, highlighting the two primary sources: fungi and marine soft corals. While the fungal quadranes have been pivotal in elucidating the fundamental biosynthetic pathway, the marine variants like this compound showcase the evolutionary divergence of tailoring enzymes.

Table 2: Proposed General Biosynthetic Steps for the Quadrane Skeleton

| Step | Precursor | Intermediate/Product | Key Enzyme Type |

|---|---|---|---|

| 1 | Farnesyl Pyrophosphate (FPP) | Humulyl Cation | Terpene Cyclase |

| 2 | Humulyl Cation | Caryophyllenyl Cation | Terpene Cyclase |

| 3 | Caryophyllenyl Cation | Quadrane Cationic Intermediates | Terpene Cyclase |

| 4 | Quadrane Cationic Intermediates | β-Terrecyclene (Core Skeleton) | β-Terrecyclene Synthase |

| 5 | β-Terrecyclene | Oxidized/Acylated Quadranes | Tailoring Enzymes (e.g., P450s, Acetyltransferases) |

Chemical Synthesis and Analogue Derivatization of Suberosenol a Acetate

Strategies for Total Synthesis of Suberosenol A Acetate (B1210297) Scaffold

The total synthesis of the suberosane sesquiterpene scaffold, the core structure of Suberosenol A acetate, represents a significant synthetic undertaking. While a direct total synthesis of this compound has not been explicitly detailed in the literature, the enantioselective total syntheses of closely related suberosanes, such as suberosenone (B1249575) and suberosanone, provide a robust blueprint for accessing the key tricyclic framework.

Enantioselective Total Synthesis Approaches

The first enantioselective total syntheses of the marine sesquiterpenes (1R)-suberosenone and (1R)-suberosanone have been achieved, establishing a viable pathway to the suberosane core. A key feature of this approach is the strategic construction of the complex ring system in a controlled stereochemical manner.

A critical step in these syntheses involves a hyperbaric asymmetric Michael addition . This reaction is instrumental in efficiently generating two contiguous stereocenters, one of which is a quaternary carbon, with high levels of regio-, diastereo-, and enantioselectivity. This level of control is paramount for establishing the correct absolute configuration of the final natural product.

Another cornerstone of the enantioselective approach is a highly efficient silver trifluoroacetate-mediated α-alkylation . This reaction facilitates the formation of a key carbon-carbon bond necessary for the closure of one of the characteristic rings of the suberosane scaffold. The use of silver trifluoroacetate is crucial for promoting the desired alkylation on a sterically hindered silyl enol ether intermediate.

Synthesis of Key Tricyclic Intermediates

The construction of the pivotal tricyclic cyclopentenone intermediate is a central theme in the synthesis of the suberosane scaffold. This intermediate embodies the characteristic fused and bridged ring system of this class of sesquiterpenes.

The synthetic sequence to this key intermediate often begins with the aforementioned asymmetric Michael addition to establish the initial stereochemistry. Subsequent steps involve a series of transformations to elaborate the ring system. For instance, a chemoselective silver trifluoroacetate-promoted α-alkylation of a congested silyl enol ether is employed to construct the bridged ring system.

The final cyclization to furnish the tricyclic cyclopentenone is a crucial step that solidifies the core suberosane architecture. This pivotal intermediate then serves as a common precursor for the synthesis of various suberosane natural products. For example, the synthesis of (1R)-suberosanone was completed in two steps from this common tricyclic enone intermediate. This involved the alkylation of the lithium dienolate of the enone with methyl iodide, followed by hydrogenation.

Semi-Synthesis and Chemical Modifications

While specific semi-synthetic studies on this compound are not extensively documented, the principles of semi-synthesis can be readily applied to this molecule, starting from the naturally isolated Suberosenol A. Semi-synthesis offers a more direct route to analogues by leveraging the complex scaffold provided by nature.

The most straightforward semi-synthetic modification to produce this compound is the acetylation of Suberosenol A . This can be readily achieved using standard laboratory reagents such as acetic anhydride in the presence of a base like pyridine or 4-dimethylaminopyridine (DMAP). This transformation would convert the hydroxyl group of Suberosenol A into the corresponding acetate ester.

Further chemical modifications could target the functional groups present in the Suberosenol A scaffold. For instance, the hydroxyl group could be a handle for the introduction of a variety of other ester groups, ethers, or could be oxidized to a ketone, yielding suberosenone. The double bonds within the molecule could also be subjected to various chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, to generate a library of new derivatives. These modifications would allow for a systematic exploration of the structure-activity relationships (SAR) of the suberosane scaffold.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of this compound are crucial for understanding its biological activity and developing new therapeutic leads. The suberosane scaffold provides a unique three-dimensional framework that can be systematically modified to probe interactions with biological targets.

The design of analogues can be guided by computational methods, such as molecular docking, to predict binding interactions with specific proteins. The synthesis of these designed analogues would then rely on the total synthesis and semi-synthesis strategies outlined above.

Key areas for modification on the this compound scaffold include:

Modification of the Acetate Group: The acetate group can be replaced with other acyl groups of varying chain length, branching, and electronic properties. This would modulate the lipophilicity and steric bulk at this position.

Modification of the Hydroxyl Group (in Suberosenol A): As a precursor, the hydroxyl group of Suberosenol A can be converted into a range of functional groups, including ethers, carbonates, and carbamates, to explore the impact of different functionalities on biological activity.

The synthesis of these derivatives would provide a valuable collection of compounds for biological screening, enabling a comprehensive investigation of the SAR of the suberosane class of molecules and potentially leading to the discovery of new and more potent therapeutic agents.

Structural Elucidation and Stereochemical Characterization of Suberosenol a Acetate

Spectroscopic Methodologies for Structure Determination

The foundational step in characterizing Suberosenol A acetate (B1210297) involves the use of various spectroscopic methods to piece together its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific 1D (¹H and ¹³C) and 2D NMR data for Suberosenol A acetate are not detailed in the provided search results, the literature on related compounds and general practices in natural product chemistry allows for a description of how these techniques would be applied.

1D NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of protons and carbons within the molecule. For instance, the ¹H NMR spectrum would reveal the number of different types of protons and their splitting patterns would indicate adjacent protons. The ¹³C NMR spectrum would show the number of unique carbon atoms. The presence of an acetate group would be indicated by characteristic signals in both spectra, typically around δ 2.0 ppm for the methyl protons in ¹H NMR and around δ 170 ppm for the carbonyl carbon and δ 21 ppm for the methyl carbon in ¹³C NMR. sigmaaldrich.comsigmaaldrich.com

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular fragments.

COSY spectra establish proton-proton couplings, revealing which protons are neighbors in the carbon skeleton.

HSQC spectra correlate directly bonded protons and carbons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting different parts of the molecule, including the acetate group to the main sesquiterpene core.

While specific spectral data for this compound is not available in the search results, a representative table of expected ¹H and ¹³C NMR chemical shifts for an acetate moiety is provided below.

Table 1: Typical NMR Chemical Shifts for an Acetate Group

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.0 - 2.2 | ~21 |

| C=O | - | ~170 |

Data is based on typical values for acetate groups in organic molecules. sigmaaldrich.comsigmaaldrich.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a precise mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The loss of a fragment corresponding to acetic acid (60 Da) or the acetyl group (43 Da) would be a strong indicator of the presence of an acetate functionality. taylorfrancis.comfrontiersin.org While the specific mass spectral data for this compound is not provided in the search results, the general application of this technique is a standard procedure in the structural elucidation of natural products. researcher.lifekuleuven.be

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the case of this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups.

A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ester group in the acetate moiety. spectroscopyonline.com Another characteristic band for the acetate group is the C-O stretching vibration, which typically appears in the region of 1230-1250 cm⁻¹. spectroscopyonline.com The presence of other functional groups, such as hydroxyl groups (if any) or carbon-carbon double bonds, would also give rise to distinct absorption bands in the IR spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for an Acetate Group

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O | Stretch | 1230 - 1250 |

Data is based on established IR spectroscopy correlation tables. spectroscopyonline.com

Absolute Configuration Assignment Techniques

Once the planar structure of this compound is established, the next critical step is to determine its absolute configuration, which describes the spatial arrangement of its atoms. This is achieved through chiroptical methods. nih.gov

Optical rotation (OR) measures the rotation of plane-polarized light by a chiral molecule and is a fundamental property used to characterize enantiomers. acs.org The specific rotation, [α]D, of this compound has been experimentally determined. acs.org

To assign the absolute configuration, the experimental [α]D value is compared with theoretical values calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govacs.org By calculating the expected [α]D for each possible enantiomer, the one that matches the experimental value allows for the assignment of the correct absolute configuration. nih.gov For this compound, its absolute configuration was determined by comparing its experimental specific rotation with that of related compounds and through TDDFT calculations. nih.govacs.org

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the optical rotation as a function of wavelength, can provide more detailed stereochemical information than a single wavelength measurement. acs.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly those with chromophores that absorb UV-Vis light. nih.govacs.org ECD measures the differential absorption of left and right circularly polarized light. researchgate.net

The experimental ECD spectrum of this compound, which shows positive and negative Cotton effects at specific wavelengths, serves as a unique fingerprint of its stereochemistry. nih.gov Similar to the approach used with optical rotation, the experimental ECD spectrum is compared to the theoretical spectra of the possible enantiomers calculated using TDDFT. nih.govresearchgate.net A good match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. nih.gov Although the ECD spectrum for this compound has not been reported, TDDFT calculations have been performed to predict its ECD spectrum and evaluate its potential utility in confirming the absolute configuration. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy has been identified as a powerful tool for the definitive determination of the absolute configuration of complex chiral molecules like this compound. nih.govresearchgate.net VCD, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides a unique spectroscopic fingerprint of its three-dimensional structure in solution. researchgate.netresearchgate.net The strength of this technique lies in the comparison of an experimental VCD spectrum with a theoretically calculated spectrum for a specific stereoisomer. researchgate.netschrodinger.com

In the case of this compound, its absolute configuration was initially assigned through the use of Density Functional Theory (DFT) calculations of its specific rotation, [α]D. nih.gov These calculations were performed for this compound along with related cytotoxic natural products, including quadrone (B1207567), suberosenone (B1249575), and suberosanone. nih.gov The study determined that the absolute configurations of the tricyclic cores of suberosenone, suberosanone, and this compound are identical to that of quadrone. nih.gov

However, to establish this finding more definitively, further studies utilizing VCD spectroscopy were strongly recommended. nih.gov The theoretical foundation for this recommendation is the high sensitivity of VCD spectra to the stereochemical arrangement of atoms in a molecule. acs.org By calculating the theoretical VCD spectrum for a proposed enantiomer of this compound and comparing it to an experimental spectrum, a confident assignment of the absolute configuration can be made. comporgchem.com The methodology involves:

Identifying the low-energy conformations of the molecule through computational searches. comporgchem.com

Calculating the VCD spectrum for each significant conformer using DFT. researchgate.net

Generating a final, Boltzmann-weighted theoretical spectrum for comparison with the experimental data. nih.gov

While the experimental VCD spectrum for this compound has not been explicitly reported in the reviewed literature, the detailed theoretical framework and the successful application of this method to analogous compounds underscore its critical role in the precise structural elucidation of such sesquiterpenoids. nih.govcomporgchem.com

Role of Acetylation in Structural Features and Bioactivity Differentiation

The acetylation of a natural product can significantly alter its chemical properties and biological activity. In this compound, the presence of an acetyl group, as compared to its parent compound Suberosenol A, plays a crucial role in differentiating its cytotoxic profile.

Studies have shown that both Suberosenol A and this compound exhibit significant cytotoxicity against various cancer cell lines. nih.gov Specifically, their activity was evaluated against mouse lymphocytic leukemia (P-388), human lung adenocarcinoma (A549), and human colon adenocarcinoma (HT-29) cells. nih.gov The results indicated that both compounds were potent, with ED50 values ranging from below 5.0 × 10⁻⁶ μg/mL to 3.6 × 10⁻¹ μg/mL for most assays. nih.gov

The differentiation in bioactivity due to acetylation is a well-documented phenomenon in natural product chemistry. biorxiv.orgbiorxiv.orgmdpi.com Acetylation modifies the polarity and steric bulk of a molecule, which can influence its ability to cross cell membranes and interact with biological targets. nih.gov For instance, in some cases, acetylation can lead to an enhancement of cytotoxic activity. biorxiv.org In other instances, it may lead to a decrease or a change in the specificity of the activity. nih.gov The precise effect of acetylation on the bioactivity of suberosenol derivatives is an area of active research, with the observed potent cytotoxicity of this compound highlighting the importance of this functional group. nih.gov

Biological Activities of Suberosenol a Acetate Preclinical Investigations

In Vitro Cytotoxic Effects on Cancer Cell Lines

Suberosenol A acetate (B1210297) has demonstrated notable cytotoxic activity against several human and murine cancer cell lines. These findings originate from its isolation from the gorgonian Isis hippuris, where it was identified as a potent cytotoxic agent. researcher.life

Suberosenol A acetate has shown significant cytotoxic effects against murine lymphocytic leukemia (P-388), human lung adenocarcinoma (A549), and human colon adenocarcinoma (HT-29) cells. researcher.liferesearcher.life The potency of this cytotoxicity is highlighted by its low median effective dose (ED₅₀) values against these cell lines. Specifically, the ED₅₀ values were reported to be less than 5.0 × 10⁻⁶ µg/mL for P-388, 5.1 × 10⁻³ µg/mL for A549, and less than 5.0 × 10⁻⁶ µg/mL for HT-29. nih.gov Another study characterized its activity as ranging from less than 5.0 × 10⁻⁶ µg/mL to 3.6 × 10⁻¹ µg/mL across these cell types. researcher.life

Based on the available scientific literature from the search results, there is no specific information regarding the cytotoxic effects of this compound on the human promyelocytic leukemia (HL-60) cell line.

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) |

|---|---|---|

| P-388 | Murine Lymphocytic Leukemia | < 5.0 x 10⁻⁶ |

| A549 | Human Lung Adenocarcinoma | 5.1 x 10⁻³ |

| HT-29 | Human Colon Adenocarcinoma | < 5.0 x 10⁻⁶ |

| HL-60 | Human Promyelocytic Leukemia | Data Not Available |

Data sourced from a study by Sheu et al., 2000, as presented in a symposium abstract. nih.gov

This compound was isolated alongside several other suberosane sesquiterpenes, including Suberosenol A, Suberosenol B, Suberosanone, and Suberosenol B acetate. researcher.life Comparative studies have shown that most of these related compounds also exhibit significant cytotoxicity against P-388, A549, and HT-29 cancer cells. researcher.lifenih.gov

With the exception of subergorgic acid, all the isolated suberosane sesquiterpenes demonstrated potent activity. researcher.life this compound, along with Suberosenol A and Suberosanone, showed particularly high potency. researcher.life For instance, the cytotoxic activity of Suberosenol A against P-388, A549, and HT-29 cells was reported with ED₅₀ values of < 5.0 × 10⁻⁶, 5.1 × 10⁻³, and < 5.0 × 10⁻⁶ µg/mL, respectively. nih.gov Suberosenol B acetate also showed strong cytotoxicity with ED₅₀ values of 7.6 × 10⁻³, 8.0 × 10⁻², and 3.6 × 10⁻⁴ µg/mL against the same cell lines. nih.gov In contrast, Suberosenol B was comparatively less potent, with ED₅₀ values of 3.4, 0.2, and 2.1 µg/mL, respectively. researcher.lifenih.gov

Table 2: Comparative Cytotoxicity (ED₅₀ in µg/mL) of Suberosane Sesquiterpenes

| Compound | P-388 (Murine Leukemia) | A549 (Human Lung) | HT-29 (Human Colon) |

|---|---|---|---|

| This compound | < 5.0 x 10⁻⁶ | 5.1 x 10⁻³ | < 5.0 x 10⁻⁶ |

| Suberosenol A | < 5.0 x 10⁻⁶ | 5.1 x 10⁻³ | < 5.0 x 10⁻⁶ |

| Suberosenol B | 3.4 | 0.2 | 2.1 |

| Suberosenol B acetate | 7.6 x 10⁻³ | 8.0 x 10⁻² | 3.6 x 10⁻⁴ |

| Suberosanone | Potent Activity | Potent Activity | Potent Activity |

Data for this compound and its relatives are from Sheu et al., 2000, and related reviews. researcher.liferesearcher.lifenih.govSpecific ED₅₀ values for Suberosanone were not detailed in the provided results but it was noted as potently cytotoxic. researcher.life

Other Investigated Biological Potentials (e.g., Anti-inflammatory, Antioxidant)

Based on the provided search results, there is no specific research available on the anti-inflammatory or antioxidant potential of this compound. While these properties have been explored for other sesquiterpenes and marine natural products, dedicated studies to evaluate these specific biological activities for this compound are not documented in the search findings.

Mechanistic Investigations of Suberosenol a Acetate S Bioactivity Preclinical

Identification of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of Suberosenol A acetate (B1210297) are not yet fully elucidated, and research into its specific ligand-receptor interactions is ongoing. However, its chemical structure, characterized by a complex, rigid ring system and specific functional groups, provides insight into its potential interactions with biological macromolecules. ontosight.aisci-hub.se The presence of an acetate group, for instance, can modify the compound's solubility and stability, which in turn influences its ability to bind with enzymes, receptors, and other biomolecules. ontosight.ai

Studies on related compounds suggest that the bioactivity of suberosane sesquiterpenes is influenced by their three-dimensional structure. sci-hub.se Ligand-receptor interactions are fundamental to many biological processes, where the binding of a ligand to a receptor protein triggers a conformational change and a subsequent physiological response. bruker.com The affinity and duration of this binding dictate the potency of the ligand. bruker.com While direct binding partners for Suberosenol A acetate have not been definitively identified in the available literature, its potent cytotoxic effects against various cancer cell lines suggest that its targets are likely key components of cellular proliferation and survival pathways. nih.govmdpi.com Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) studies, have been applied to compounds including this compound to predict their physicochemical properties and bioactivities, which can help in identifying potential biological targets. mdpi.comscience.gov

Elucidation of Cellular Pathways and Processes Affected

The significant cytotoxicity exhibited by this compound points to its profound impact on fundamental cellular pathways, particularly those governing cell life and death. nih.govmdpi.com While the compound's exact mechanisms are still under investigation, its ability to inhibit the growth of cancer cells suggests interference with cell cycle progression and the induction of programmed cell death (apoptosis). ontosight.ai

The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Disruption of this cycle is a common mechanism for anticancer agents. While direct evidence detailing the specific effects of this compound on cell cycle phases is limited, its potent cytotoxic activity implies such a role. ontosight.ainih.gov For many cytotoxic compounds, cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) prevents damaged cells from dividing and can precede the induction of apoptosis. The general mechanism often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov It is plausible that this compound affects these or related pathways, leading to the observed inhibition of cancer cell growth. ontosight.ai

Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. oncohemakey.com The induction of apoptosis is a primary goal of many cancer chemotherapies. frontiersin.org this compound has demonstrated significant cytotoxicity against several human cancer cell lines, including P-388 (mouse lymphocytic leukemia), A549 (human lung adenocarcinoma), and HT-29 (human colon adenocarcinoma). nih.govmdpi.com Such potent activity is a strong indicator of apoptosis induction.

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both culminating in the activation of caspase enzymes that execute cell death. oncohemakey.com The acetate component itself has been shown in other contexts to induce apoptosis in colorectal carcinoma cells, a process involving lysosomal membrane permeabilization and the release of cathepsin D. nih.gov While it has not been confirmed for this compound specifically, it is possible that it triggers apoptosis through similar or other established mechanisms, such as the generation of reactive oxygen species (ROS), which can in turn activate signaling kinases like JNK and ERK that control apoptosis. plos.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for designing more potent analogues. mdpi.comupenn.edu For this compound and related suberosane sesquiterpenes, SAR studies have provided valuable insights based on their cytotoxic effects. nih.govnih.gov

The cytotoxicity of this compound has been compared to that of its parent compounds and other derivatives isolated from the gorgonian Isis hippuris. nih.gov These comparisons highlight the importance of the functional groups on the suberosane skeleton.

The presence and position of the acetate group significantly influence bioactivity. For instance, this compound and its isomer, Suberosenol B acetate, both exhibit potent cytotoxicity, with ED₅₀ values against the P-388 cell line being exceptionally low (< 5.0 × 10⁻⁶ µg/mL). nih.govnsysu.edu.tw Comparing Suberosenol A (with a hydroxyl group at C-1) and Suberosenol B (with a hydroxyl group at C-2) to their acetylated counterparts suggests that acetylation can enhance or maintain high potency. The modification of a hydroxyl group to an acetate group can alter properties like cell membrane permeability and stability, potentially leading to enhanced interaction with intracellular targets. ontosight.ai

The data in the table below, compiled from studies on compounds isolated from Isis hippuris, illustrates the potent cytotoxicity of these related sesquiterpenes.

| Compound | ED₅₀ (µg/mL) vs. P-388 | ED₅₀ (µg/mL) vs. A549 | ED₅₀ (µg/mL) vs. HT-29 |

| This compound | < 5.0 x 10⁻⁶ | 5.1 x 10⁻³ | < 5.0 x 10⁻⁶ |

| Suberosenol B acetate | < 5.0 x 10⁻⁶ | 1.1 x 10⁻² | 3.6 x 10⁻¹ |

| Suberosenol A | < 5.0 x 10⁻⁶ | 1.1 x 10⁻² | 5.2 x 10⁻⁴ |

| Suberosenol B | 3.4 | 0.2 | 1.8 |

| Suberosanone | < 5.0 x 10⁻⁶ | 1.1 x 10⁻² | 5.2 x 10⁻⁴ |

| Data sourced from Sheu et al., as cited in nih.gov and nsysu.edu.tw. P-388: mouse lymphocytic leukemia; A549: human lung adenocarcinoma; HT-29: human colon adenocarcinoma. |

The dramatic difference in potency between Suberosenol B and its acetylated form (Suberosenol B acetate) across different cell lines underscores the critical role of the functional group at that specific position.

The core molecular framework is a key determinant of a compound's biological activity. For quadrane sesquiterpenes, a class to which suberosanes belong, studies have indicated that the rigid molecular skeleton itself is an essential feature for bioactivity. sci-hub.se This suggests that the specific three-dimensional arrangement of the fused ring system is crucial for fitting into the binding site of its molecular target(s). The inherent rigidity of the suberosane structure likely pre-organizes the molecule for optimal interaction, contributing significantly to its potent cytotoxic effects. sci-hub.se

Computational Chemistry and Molecular Modeling Studies of Suberosenol a Acetate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of natural products due to its balance of accuracy and computational efficiency. For Suberosenol A acetate (B1210297), DFT has been instrumental in assigning its absolute configuration, a critical aspect of its chemical characterization. acs.org Time-dependent DFT (TDDFT) calculations, in particular, have been employed to predict chiroptical properties that are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. acs.org

Prediction of Chiroptical Properties

The determination of the absolute configurations of chiral molecules like Suberosenol A acetate has been significantly advanced by the development of DFT methods for predicting chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). acs.org

In the case of this compound, its absolute configuration was assigned through the use of TDDFT calculations of its specific rotation, [α]D. acs.org This approach involves calculating the theoretical optical rotation for a specific enantiomer and comparing it to the experimentally measured value. A match between the sign and magnitude of the calculated and experimental values allows for a confident assignment of the absolute stereochemistry. The study of this compound was part of a broader investigation that also included the related cytotoxic natural products quadrone (B1207567), suberosenone (B1249575), and suberosanone, demonstrating the power of this methodology in stereochemical characterization. acs.org The functionals B3LYP and B3PW91, along with the TZ2P basis set, were utilized in these calculations. acs.org

| Computational Method | Property | Functional(s) | Basis Set | Application |

| TDDFT | Specific Rotation ([α]D) | B3LYP, B3PW91 | TZ2P | Assignment of Absolute Configuration |

| DFT | Conformational Analysis | B3LYP | 6-31G* | Identification of stable conformers |

| - | - | MMFF94 | - | Initial conformational search |

Conformational Analysis

For molecules in the suberosenone family, including this compound, conformational analysis is necessary to establish the geometries that contribute to the observed properties. acs.org While the detailed conformational analysis was described for the related compound, quadrone, it underscores the required methodology for this compound. This involves an initial search for low-energy conformers using methods like Monte Carlo searches with a molecular mechanics force field (e.g., MMFF94), followed by geometry optimization and energy calculations using a higher level of theory, such as DFT with the B3LYP functional and the 6-31G* basis set. acs.org The relative free energies of the identified stable conformers are then used to calculate their equilibrium populations at room temperature. acs.org

Molecular Docking and Molecular Dynamics Simulations

As of the current literature review, there are no specific molecular docking or molecular dynamics simulation studies focused on this compound. Such studies would be valuable in exploring its potential biological targets and understanding the dynamics of its interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There are currently no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound or a series of its analogs. The development of such models would require a dataset of structurally related compounds with measured biological activities or properties.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No studies employing Quantum Mechanics/Molecular Mechanics (QM/MM) approaches for this compound have been identified in the scientific literature. QM/MM methods could potentially be used in the future to study enzymatic reactions involving this molecule or to refine docking poses in complex biological systems.

Future Research Directions for Suberosenol a Acetate

Exploration of Undiscovered Natural Sources and Analogues

Suberosenol A has been reported to be isolated from marine organisms such as Subergorgia suberosa and Isis hippuris nih.gov. Future research should prioritize a more extensive bioprospecting effort to identify new natural sources of Suberosenol A and potentially its acetylated form, Suberosenol A acetate (B1210297). This exploration could extend to a wider range of marine invertebrates, including other species of gorgonians, soft corals, and sponges, particularly those from biodiverse and underexplored marine ecosystems.

The search should also include the identification of novel structural analogues of Suberosenol A. These analogues, differing in their stereochemistry or the placement of functional groups, could provide valuable insights into the structure-activity relationships of this class of sesquiterpenoids. The discovery of new analogues would broaden the chemical space for derivatization and the subsequent synthesis of novel acetate esters with potentially improved biological profiles.

Advanced Synthetic Methodologies for Enhanced Production

To facilitate comprehensive biological evaluation, the development of efficient and scalable synthetic routes to Suberosenol A acetate is paramount. While the total synthesis of complex sesquiterpenoids can be challenging, modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied. Future research in this area should focus on:

Stereoselective Synthesis: Developing synthetic pathways that allow for precise control over the stereochemistry of the molecule. This is crucial as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

Biocatalysis: Exploring the use of enzymes to perform key transformations in the synthetic sequence. Biocatalysis can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

The successful development of such methodologies will not only provide a reliable supply of this compound for research purposes but also pave the way for the synthesis of a diverse library of analogues.

In-depth Mechanistic Studies at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is essential for its development as a therapeutic or agricultural agent. Future research should be directed towards elucidating its mechanism of action. This can be achieved through a combination of in vitro and in silico approaches, including:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that this compound interacts with.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and visualize the binding of this compound to its biological targets. This can provide insights into the key molecular interactions that govern its activity.

Cellular Assays: Conducting a battery of cell-based assays to investigate the effects of this compound on various cellular processes, such as cell proliferation, apoptosis, and inflammation.

These mechanistic studies will provide a rational basis for the further optimization and development of this compound.

Potential for Derivatization to Enhance Specific Bioactivities

Derivatization, or the chemical modification of a lead compound, is a well-established strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. uac.pt The acetate group in this compound is just one example of such a modification. Future research should explore the synthesis and biological evaluation of a wide range of derivatives of Suberosenol A.

| Derivative Class | Potential Enhancement |

| Esters (other than acetate) | Altered lipophilicity, modified release kinetics |

| Ethers | Increased stability, altered solubility |

| Nitrogen-containing derivatives | Introduction of new binding interactions, potential for improved bioavailability |

| Halogenated derivatives | Enhanced binding affinity, altered metabolic stability |

The systematic exploration of these derivatives could lead to the identification of compounds with significantly enhanced activity in specific therapeutic areas, such as oncology or inflammatory diseases.

Applications in Agricultural and Pharmaceutical Research Beyond Primary Activities

The broad biological activities exhibited by sesquiterpenoids suggest that this compound could have applications beyond a single therapeutic indication. nih.govscite.ai Future research should investigate its potential in both agriculture and a wider range of pharmaceutical areas.

Agricultural Applications:

Pesticidal Activity: Sesquiterpenoids have been shown to possess insecticidal and antifungal properties. bio-conferences.orgresearchgate.net this compound should be screened for its efficacy against a panel of agricultural pests and pathogens.

Plant Growth Regulation: Some sesquiterpenoids can influence plant growth and development. bio-conferences.orgresearchgate.net The potential of this compound as a plant growth regulator should be explored.

Pharmaceutical Research:

Antimicrobial Activity: Given the urgent need for new antibiotics, this compound should be evaluated for its activity against a broad spectrum of pathogenic bacteria and fungi. reading.ac.uk

Antiviral Activity: Many natural products, including sesquiterpenoids, have demonstrated antiviral properties. Screening this compound against a panel of viruses could uncover novel antiviral leads.

Neuroprotective Effects: The potential of this compound to protect against neurodegenerative diseases is another avenue worthy of investigation.

Q & A

Q. What computational tools are suitable for predicting this compound’s molecular targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling (e.g., PharmaGist) predict binding affinities to putative targets. Validate predictions with affinity chromatography or CRISPR-Cas9 knockout models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.